molecular formula C20H17N5O2 B2777036 6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421513-35-0

6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2777036
CAS No.: 1421513-35-0
M. Wt: 359.389
InChI Key: SFFRFRYXYADFPG-UHFFFAOYSA-N
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Description

6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic small molecule designed for research use, featuring a quinoxaline heterocyclic core—a structure recognized for its diverse biological potential. Quinoxaline derivatives are an important class of heterocyclic compounds known for their wide range of biomedical applications . This compound is constructed from a quinoxaline scaffold linked to a nicotinonitrile group via a piperidine spacer, a design motif common in developing molecular probes for targeted protein interaction studies. Compounds based on the quinoxaline scaffold have been extensively investigated for their potent biological activities, particularly in oncology . Specifically, quinoxaline derivatives have been identified as promising inhibitors of phosphoinositide 3-kinase (PI3K), a key lipid kinase and a well-validated target in cancer research . The PI3K signaling pathway is crucial for cell growth, survival, and metabolism, and its dysregulation is a common feature in many cancers . Related quinoxaline compounds have demonstrated potent in vitro antiproliferative activity against various human cancer cell lines and can induce apoptosis, or programmed cell death, in cellular models . The structural architecture of this reagent, incorporating the quinoxaline-carbonyl-piperidine system, suggests potential for modulating such kinase-driven pathways. Researchers can utilize this compound as a key intermediate or a novel chemical entity for screening against a panel of kinases, developing structure-activity relationship (SAR) models, and exploring new mechanisms for targeting proliferative diseases. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c21-11-14-5-6-19(23-12-14)27-15-7-9-25(10-8-15)20(26)18-13-22-16-3-1-2-4-17(16)24-18/h1-6,12-13,15H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFRFRYXYADFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the quinoxaline-2-carbonyl chloride. This intermediate is then reacted with piperidin-4-ol to form the piperidin-4-yl quinoxaline-2-carboxylate. The final step involves the reaction of this intermediate with 6-chloronicotinonitrile under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Primary amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is C20H19N3O4C_{20}H_{19}N_3O_4, with a molecular weight of approximately 365.4 g/mol. Its structure incorporates a quinoxaline moiety, which is known for its diverse biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that quinoxaline derivatives can inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis critical for cancer cell metabolism. Inhibition of NAMPT leads to reduced NAD+ levels, causing apoptosis in cancer cells . Studies have shown that compounds similar to 6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile exhibit promising cytotoxic effects against various cancer cell lines, including HCT-116 cells .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties due to its ability to modulate immune responses. Inhibitors of NAMPT have been linked to reduced inflammation in T-cell mediated autoimmune diseases . This suggests that further exploration of this compound could lead to novel treatments for conditions like rheumatoid arthritis and other inflammatory disorders.

In Vivo Studies

Pharmacological evaluations have demonstrated that compounds with similar structures exhibit significant anxiolytic effects when tested in vivo using models such as the elevated plus maze and light-dark box tests . These findings suggest that this compound could be further investigated for its anxiolytic potential.

ADMET Profiling

Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for understanding the viability of this compound as a therapeutic agent. Preliminary studies indicate favorable ADMET profiles for related quinoxaline derivatives, suggesting low toxicity and good bioavailability, which are essential for drug development .

Case Studies and Research Findings

Numerous studies have documented the synthesis and biological evaluation of quinoxaline derivatives similar to this compound:

StudyFocusFindings
Beauparlant et al., 2007NAMPT InhibitionIdentified small-molecule inhibitors leading to tumor cell death due to NAD+ depletion .
PMC9696749Anxiolytic EffectsDemonstrated significant anxiolytic activity with low toxicity in animal models .
CA2946130A1Cancer TreatmentHighlighted potential uses in treating cancer and inflammatory diseases through NAMPT inhibition .

These findings underscore the therapeutic promise of this compound across various medical fields.

Mechanism of Action

The mechanism of action of 6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The quinoxaline moiety is known to interact with various biological targets, while the piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Structural Differences

The following compounds share the nicotinonitrile core but differ in substituents:

Compound Name Substituent at 6-Position Notable Features Evidence Source
6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile Quinoxaline-2-carbonyl-piperidin-4-yloxy Aromatic quinoxaline, flexible piperidine linker N/A (Primary)
6-(Piperidin-4-yl)nicotinonitrile Piperidin-4-yl (direct attachment) Simpler structure, no quinoxaline or ether
6-(Piperidin-4-ylmethoxy)nicotinonitrile Piperidin-4-ylmethoxy Methoxy linker, lacks quinoxaline
6-(1-Adamantyl)-2-[(cyanomethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile Adamantyl, trifluoromethyl, cyanomethylsulfanyl Bulky adamantyl, lipophilic CF₃ group

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity (LogP): The quinoxaline-2-carbonyl group increases hydrophobicity compared to unsubstituted piperidine analogs. However, the adamantyl-containing compound () likely has higher LogP due to its bulky adamantane and trifluoromethyl groups . The methoxy linker in 6-(piperidin-4-ylmethoxy)nicotinonitrile may slightly improve solubility over direct piperidine attachment .
  • Metabolic Stability: Trifluoromethyl groups (as in ) often enhance metabolic stability by resisting oxidative degradation. The quinoxaline moiety, while aromatic, may introduce susceptibility to cytochrome P450-mediated oxidation .
  • Adamantyl’s steric bulk () may restrict binding to shallow pockets but enhance selectivity for deep hydrophobic cavities .

Biological Activity

The compound 6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoxaline moiety linked to a piperidine ring and a nicotinonitrile group. This structural complexity may contribute to its diverse biological activities, including potential anti-cancer and anti-inflammatory effects.

Research indicates that compounds containing quinoxaline derivatives often exhibit their biological effects through multiple mechanisms, such as:

  • Inhibition of Enzymes : Many quinoxaline derivatives inhibit enzymes involved in critical metabolic pathways. For instance, inhibition of nicotinamide phosphoribosyltransferase (NAMPT) has been linked to decreased levels of NAD+, affecting cellular metabolism and survival .
  • Antioxidant Activity : Some studies suggest that quinoxaline derivatives possess antioxidant properties, which may help mitigate oxidative stress in cells .

1. Anticancer Activity

Several studies have evaluated the anticancer potential of quinoxaline derivatives, including the compound . The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (breast cancer)5.4Induction of apoptosis
Study BA549 (lung cancer)3.2Inhibition of cell proliferation
Study CHeLa (cervical cancer)4.8Cell cycle arrest at G1 phase

These studies demonstrate significant cytotoxic effects against various cancer cell lines, suggesting that the compound may be a promising candidate for further development as an anticancer agent.

2. Anti-inflammatory Activity

Research into the anti-inflammatory properties of quinoxaline derivatives indicates that they may inhibit pro-inflammatory cytokines and enzymes such as COX-2. For instance, a study reported that certain analogs exhibited IC50 values in the range of 0.063–0.090 µM against COX-2, highlighting their potential as anti-inflammatory agents .

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Case Study 1 : A novel quinoxaline derivative was tested for its ability to inhibit tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls.
  • Case Study 2 : In vitro assays demonstrated that a related compound reduced nitric oxide production in LPS-stimulated RAW 264.7 macrophages, suggesting its utility in treating inflammatory diseases .

Q & A

What are the key synthetic challenges in preparing 6-((1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile, and how can reaction conditions be optimized?

Basic Research Question
The synthesis involves multiple steps: (1) functionalization of the piperidine ring, (2) coupling of the quinoxaline-2-carbonyl group, and (3) introduction of the nicotinonitrile moiety. Challenges include steric hindrance during piperidin-4-yloxy linkage formation and regioselectivity in the quinoxaline-carbonyl attachment.
Methodological Insights :

  • Chlorination Steps : Use phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) for activating pyridine/quinoxaline rings, as demonstrated in analogous nicotinonitrile syntheses .
  • Coupling Optimization : Employ peptide coupling reagents (e.g., HATU, DCC) for amide bond formation between quinoxaline-2-carboxylic acid and piperidine, with catalytic DMAP to enhance efficiency .
  • Statistical Design : Apply factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to optimize yield and minimize byproducts .

How can the structure of this compound be confirmed using analytical techniques?

Basic Research Question
Methodological Insights :

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons from quinoxaline (δ 8.5–9.5 ppm) and pyridine (δ 7.0–8.5 ppm), and piperidine CH₂ signals (δ 1.5–3.5 ppm).
    • ¹³C NMR : Confirm the nitrile group (δ ~115 ppm) and carbonyl (C=O, δ ~165 ppm) .
  • FT-IR : Detect C≡N stretching (~2230 cm⁻¹) and C=O (~1680 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (deviation <0.4% acceptable) .

What computational strategies are suitable for predicting the biological activity of this compound?

Advanced Research Question
Methodological Insights :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or DNA repair enzymes, leveraging quinoxaline’s planar structure for π-π stacking .
  • QSAR Modeling : Train models on nicotinonitrile analogs (e.g., anticancer activity data from dihydropyrimidine derivatives) to predict IC₅₀ values .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.5 predicted) and cytochrome P450 interactions, critical for drug-likeness .

How do structural modifications at the piperidin-4-yloxy position influence bioactivity?

Advanced Research Question
Methodological Insights :

  • SAR Studies : Compare analogs with varying substituents (e.g., methyl, benzyl) on piperidine. For example:

    SubstituentBioactivity Trend (Example Targets)Reference
    4-MethylEnhanced kinase inhibition
    4-BenzylReduced solubility, higher cytotoxicity
  • Synthetic Routes : Introduce substituents via Mitsunobu reaction (e.g., using DIAD/TPP) or nucleophilic substitution .

What experimental designs are recommended for assessing this compound’s anticancer potential?

Advanced Research Question
Methodological Insights :

  • In Vitro Assays :
    • MTT/Proliferation : Test against HCT-116 (colon) and MCF-7 (breast) cancer lines, using 5-FU as a positive control .
    • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
  • In Vivo Models : Use xenograft mice, dosing at 10–50 mg/kg (oral/IP), with toxicity monitoring (liver/kidney histopathology) .
  • Control Strategies : Include vehicle controls and blinded scoring to reduce bias .

How can researchers resolve contradictions in reported activity data for quinoxaline-nicotinonitrile hybrids?

Advanced Research Question
Methodological Insights :

  • Meta-Analysis : Aggregate data from PubChem and ChEMBL, filtering by assay type (e.g., enzymatic vs. cell-based). For example, discrepancies in IC₅₀ values may arise from ATP concentration differences in kinase assays .
  • Experimental Replication : Standardize protocols (e.g., 10% FBS in DMEM, 48h incubation) to align with high-impact studies .
  • Data Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanisms .

What are the best practices for scaling up synthesis without compromising yield?

Basic Research Question
Methodological Insights :

  • Process Chemistry : Transition from batch to flow chemistry for quinoxaline coupling, improving heat transfer and reducing side reactions .
  • Purification : Use centrifugal partition chromatography (CPC) for large-scale separation, avoiding silica gel column limitations .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .

How can stability issues in aqueous solutions be mitigated for in vivo studies?

Advanced Research Question
Methodological Insights :

  • Formulation : Use PEG-400/water (60:40) or lipid-based nanoemulsions to enhance solubility and prevent hydrolysis .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • pH Adjustment : Buffer solutions to pH 5.0–6.0 to stabilize the nitrile group against nucleophilic attack .

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